molecular formula C10H5F7N2O3 B14141152 2,2,3,3,4,4,4-heptafluoro-N-(4-nitrophenyl)butanamide CAS No. 3869-06-5

2,2,3,3,4,4,4-heptafluoro-N-(4-nitrophenyl)butanamide

Cat. No.: B14141152
CAS No.: 3869-06-5
M. Wt: 334.15 g/mol
InChI Key: HQOLLMKLYTYSHA-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-(4-nitrophenyl)butanamide is a fluorinated organic compound known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(4-nitrophenyl)butanamide typically involves the reaction of heptafluorobutyric acid with 4-nitroaniline. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(4-nitrophenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The presence of the nitrophenyl group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the nitrophenyl group.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the nitrophenyl group.

    2,2,3,3,4,4,4-Heptafluorobutyric acid: The parent acid used in the synthesis of the compound.

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-(4-nitrophenyl)butanamide is unique due to the combination of its fluorinated backbone and the nitrophenyl group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

3869-06-5

Molecular Formula

C10H5F7N2O3

Molecular Weight

334.15 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(4-nitrophenyl)butanamide

InChI

InChI=1S/C10H5F7N2O3/c11-8(12,9(13,14)10(15,16)17)7(20)18-5-1-3-6(4-2-5)19(21)22/h1-4H,(H,18,20)

InChI Key

HQOLLMKLYTYSHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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